1-Butylcyclohexanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21990. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

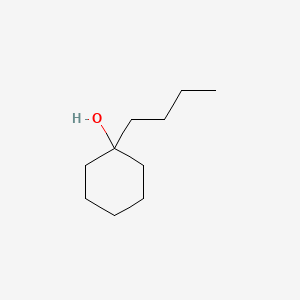

2D Structure

3D Structure

Properties

IUPAC Name |

1-butylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-2-3-7-10(11)8-5-4-6-9-10/h11H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCHLXMOXBJRGNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1(CCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10202851 | |

| Record name | Cyclohexanol, 1-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5445-30-7 | |

| Record name | 1-Butylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5445-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanol, 1-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005445307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butylcyclohexanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21990 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanol, 1-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butylcyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Butylcyclohexanol from Cyclohexanone and n-Butyl Bromide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of the tertiary alcohol 1-butylcyclohexanol, a valuable intermediate in organic synthesis. The primary method detailed is the Grignard reaction, a fundamental carbon-carbon bond-forming strategy. The synthesis involves the initial formation of n-butylmagnesium bromide from n-butyl bromide and magnesium metal, followed by its nucleophilic addition to the carbonyl group of cyclohexanone. This document offers a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, and a summary of relevant quantitative data. Visual diagrams of the reaction pathway and experimental workflow are provided to enhance understanding.

Introduction

The synthesis of tertiary alcohols is a cornerstone of modern organic chemistry, with applications ranging from pharmaceutical development to materials science. The Grignard reaction, discovered by Victor Grignard in 1900, remains one of the most powerful and versatile methods for their preparation[1]. It involves the addition of an organomagnesium halide (Grignard reagent) to the carbonyl group of a ketone or aldehyde[2].

This guide focuses on the specific synthesis of this compound. This is achieved by reacting cyclohexanone with n-butylmagnesium bromide, which is prepared in situ from n-butyl bromide and magnesium turnings. The process is a robust and well-established method for creating a quaternary carbon center and a tertiary alcohol functional group in a single operation.

Reaction Mechanism and Scheme

The synthesis proceeds in two primary stages: the formation of the Grignard reagent, followed by the nucleophilic addition to the ketone.

Overall Reaction Scheme:

-

Grignard Reagent Formation: CH₃CH₂CH₂CH₂Br + Mg → CH₃CH₂CH₂CH₂MgBr (n-Butyl bromide + Magnesium → n-Butylmagnesium bromide)

-

Nucleophilic Addition & Workup: C₆H₁₀O + CH₃CH₂CH₂CH₂MgBr → C₁₀H₁₉OMgBr (Cyclohexanone + n-Butylmagnesium bromide → Magnesium alkoxide intermediate) C₁₀H₁₉OMgBr + H₃O⁺ → C₁₀H₂₀O + Mg(OH)Br + H₂O (Magnesium alkoxide + Acidic Workup → this compound)

The mechanism involves the nucleophilic attack of the carbanionic carbon from the Grignard reagent on the electrophilic carbonyl carbon of cyclohexanone[2]. The magnesium atom of the Grignard reagent coordinates with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the attack[2]. The reaction is finalized by an acidic workup to protonate the resulting magnesium alkoxide intermediate, yielding the tertiary alcohol.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 1-Butylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of 1-butylcyclohexanol, a tertiary alcohol with applications in various chemical syntheses. The information is presented to support research, development, and quality control activities.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below, providing a consolidated reference for laboratory and development work.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₀O | [1][2][3][4] |

| Molecular Weight | 156.27 g/mol | [1][4] |

| Boiling Point | 210.9°C at 760 mmHg90-91°C at 10 Torr | [1][2] |

| Melting Point | 103°C | [2] |

| Density | 0.906 g/cm³0.9141 g/cm³ at 25°C | [1][2][3] |

| Vapor Pressure | 0.0425 mmHg at 25°C | [3] |

| Flash Point | 84.6°C | [1][3] |

| Solubility in Water | Limited | [5][6][7] |

| logP (Octanol/Water Partition Coefficient) | 2.87180 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Rotatable Bond Count | 3 | [3] |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves a Grignard reaction. This method utilizes the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a ketone.

Caption: Synthesis of this compound via Grignard reaction.

A detailed experimental protocol for this synthesis is outlined below.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes the synthesis of this compound from 1-bromobutane and cyclohexanone using a Grignard reagent.

Materials:

-

1-Bromobutane

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Cyclohexanone

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of 1-bromobutane in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 30-60 minutes to ensure complete formation of the Grignard reagent (butylmagnesium bromide).

-

Reaction with Cyclohexanone: Cool the Grignard reagent solution in an ice bath. Add a solution of cyclohexanone in anhydrous diethyl ether dropwise with stirring. After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

-

Work-up: Carefully pour the reaction mixture into a beaker containing ice and a saturated aqueous solution of ammonium chloride to quench the reaction and dissolve the magnesium salts. Separate the ether layer. Extract the aqueous layer with diethyl ether. Combine the organic extracts and wash with brine.

-

Purification: Dry the combined organic layers over anhydrous magnesium sulfate. Filter and remove the solvent by rotary evaporation. The crude product can be purified by distillation under reduced pressure to yield this compound.

Experimental Determination of Physicochemical Properties

The following diagram outlines a general workflow for the experimental determination of the key physicochemical properties of a compound such as this compound.

Caption: General workflow for determining physicochemical properties.

Detailed Methodologies

Boiling Point Determination: The boiling point can be determined using a simple distillation apparatus. The sample is heated in a distillation flask, and the temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point. For determination at reduced pressure, a vacuum pump and a manometer are connected to the apparatus.

Melting Point Determination: A capillary melting point apparatus is typically used. A small amount of the solid sample is packed into a capillary tube, which is then heated in a controlled manner. The temperature range over which the sample melts is observed and recorded.

Density Measurement: The density can be determined using a pycnometer. The pycnometer is weighed empty, then filled with the sample and weighed again. The volume of the pycnometer is known, allowing for the calculation of the density (mass/volume). The measurement should be performed at a constant, recorded temperature.

Solubility Testing: Qualitative solubility can be assessed by adding a small amount of this compound to a test tube containing a known volume of the solvent (e.g., water, ethanol, acetone). The mixture is agitated, and the degree of dissolution is observed. For quantitative measurement, a saturated solution is prepared, and the concentration of the dissolved solute is determined by a suitable analytical method.

LogP (Octanol/Water Partition Coefficient) Determination: The shake-flask method is a common technique. A solution of this compound in a mixture of n-octanol and water is prepared and shaken until equilibrium is reached. The two phases are then separated, and the concentration of the analyte in each phase is determined using a technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). The logP is the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

This guide provides a foundational understanding of the physicochemical properties of this compound, essential for its effective application in research and development. For further information, consulting safety data sheets (SDS) and peer-reviewed literature is recommended.

References

- 1. 1-Butyl-cyclohexanol | CAS 5445-30-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound | C10H20O | CID 138505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-tert-Butylcyclohexanol, 99%, mixture of isomers | Fisher Scientific [fishersci.ca]

- 6. 4-tert-Butylcyclohexanol CAS 98-52-2 - Buy 4-tert-Butylcyclohexanol, CAS 98-52-2, C10H20O Product on BOSS CHEMICAL [bosschemical.com]

- 7. solubilityofthings.com [solubilityofthings.com]

1-butylcyclohexanol CAS number and molecular formula

An In-Depth Technical Guide to 1-Butylcyclohexanol for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, physicochemical properties, synthesis protocols, and relevant applications for scientific research and development.

Core Chemical Identity

This compound is a tertiary alcohol with the butyl group and hydroxyl group attached to the same carbon atom of the cyclohexane ring.

| Identifier | Value |

| CAS Number | 5445-30-7[1][2][3][4][5] |

| Molecular Formula | C10H20O[1][2][3][5][6] |

| IUPAC Name | 1-butylcyclohexan-1-ol[2][5] |

| Molecular Weight | 156.27 g/mol [1][6] |

| Synonyms | 1-n-Butylcyclohexanol, Cyclohexanol, 1-butyl-[1][2][6] |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for its handling, application, and analysis in a laboratory setting.

| Property | Value | Source |

| Appearance | Clear, colorless liquid | [5] |

| Boiling Point | 210.9°C at 760 mmHg[1] | 90-91°C at 10 Torr[7] |

| Flash Point | 84.6°C | [1] |

| Density | 0.906 g/cm³ | [1] |

| Vapor Pressure | 0.0425 mmHg at 25°C | [1] |

| Refractive Index | 1.4620-1.4660 at 20°C | [5] |

| LogP | 2.87180 | [1] |

Experimental Protocols

Synthesis of this compound via Grignard Reaction

A common laboratory method for the synthesis of this compound involves the Grignard reaction. This process is a versatile carbon-carbon bond-forming reaction.[8]

Materials:

-

Magnesium turnings

-

n-Butyl bromide (1-bromobutane)

-

Cyclohexanone

-

Anhydrous diethyl ether

-

Apparatus for Grignard reaction (three-necked flask, dropping funnel, reflux condenser)

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried three-necked flask equipped with a dropping funnel and a reflux condenser, magnesium turnings are placed. A solution of n-butyl bromide in anhydrous diethyl ether is added dropwise to the magnesium. The reaction is initiated, and the mixture is refluxed to ensure the complete formation of the Grignard reagent, n-butylmagnesium bromide.[8]

-

Reaction with Cyclohexanone: After the formation of the Grignard reagent, a solution of cyclohexanone in anhydrous diethyl ether is added dropwise to the reaction mixture while stirring.[8] The reaction is typically exothermic and may require cooling to maintain a controlled reaction rate.

-

Quenching and Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid. This step protonates the alkoxide intermediate to form this compound.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by distillation.

The optimal reaction time for the Grignard reaction has been reported to be around 50 minutes, with a yield of approximately 50%.[8]

Applications and Relevance in Drug Development

While this compound itself is primarily used as an intermediate in the synthesis of other compounds, such as liquid crystals, its isomers, particularly 4-tert-butylcyclohexanol, have garnered significant interest in dermatological and cosmetic applications, which can be relevant to drug development for skin conditions.

4-tert-butylcyclohexanol has been shown to act as a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[9] TRPV1 is a non-selective cation channel that functions as a sensor for heat, protons, and various chemical stimuli, playing a crucial role in the sensation of pain and burning.[9] By inhibiting the activation of TRPV1, 4-tert-butylcyclohexanol can effectively reduce neurosensory irritation, such as stinging and burning sensations in sensitive skin.[9][10] This mechanism of action makes it a valuable compound for the development of topical treatments for sensitive skin and conditions associated with neurogenic inflammation.

Visualizations

Synthesis Workflow of this compound

Caption: Grignard synthesis of this compound.

Logical Relationship of Butylcyclohexanol Isomers

Caption: Isomers of butylcyclohexanol.

Signaling Pathway of 4-tert-Butylcyclohexanol (Isomer)

Caption: TRPV1 antagonism by 4-tert-butylcyclohexanol.

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | C10H20O | CID 138505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 1-N-BUTYLCYCLOHEXANOL | 5445-30-7 [chemicalbook.com]

- 5. B20579.06 [thermofisher.com]

- 6. Cyclohexanol, 1-butyl- (CAS 5445-30-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. Laboratory Synthesis of 1-n-Butylcyclohexanol [zkxb.jsu.edu.cn]

- 9. Effective treatment for sensitive skin: 4-t-butylcyclohexanol and licochalcone A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-T-Butylcyclohexanol (Explained + Products) [incidecoder.com]

Spectroscopic data interpretation for 1-butylcyclohexanol

An In-depth Technical Guide to the Spectroscopic Data Interpretation of 1-Butylcyclohexanol

This guide provides a comprehensive analysis of the spectroscopic data for this compound, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols, tabulated spectral data, and a workflow for spectroscopic analysis.

Mass Spectrometry

Mass spectrometry of this compound provides insights into its molecular weight and fragmentation patterns, which are characteristic of tertiary alcohols.[1][2][3]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A general protocol for analyzing a liquid alcohol like this compound using GC-MS is as follows:

-

Sample Preparation: Dilute the this compound sample in a volatile solvent such as dichloromethane or hexane to a concentration of approximately 10-100 µg/mL.[4]

-

Instrumentation:

-

Gas Chromatograph: An Agilent 7890B GC or equivalent.

-

Mass Spectrometer: An Agilent 5977A MSD or equivalent.

-

GC Column: A non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.[4]

-

Injector: Split/splitless injector.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]

-

-

GC Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp to 250 °C at a rate of 10 °C/min.

-

Hold at 250 °C for 5 minutes.[4]

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 550.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Data Presentation: Mass Spectrometry of this compound

| m/z | Interpretation |

| 156 | Molecular Ion (M+) [very weak or absent][5] |

| 138 | M+ - H₂O (Dehydration)[1][3] |

| 99 | α-cleavage: Loss of butyl radical ([C₄H₉]•)[1][5] |

| 57 | Butyl cation ([C₄H₉]⁺) |

Interpretation: The mass spectrum of this compound is characterized by two primary fragmentation pathways typical for alcohols: alpha-cleavage and dehydration.[1][3] The molecular ion peak at m/z 156 is often very weak or absent. The most prominent peak (base peak) is typically at m/z 99, resulting from the loss of the butyl group via α-cleavage, which is a stable, resonance-stabilized oxonium ion.[1][5] Another significant fragmentation is the loss of a water molecule (dehydration), leading to a peak at m/z 138.[1][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key absorptions are related to the hydroxyl (O-H) and carbon-oxygen (C-O) bonds.[6][7][8]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Sample Preparation: For a liquid sample like this compound, place a small drop directly onto the ATR crystal.[9]

-

Instrumentation: A Bruker IFS 85 or a similar FTIR spectrometer equipped with an ATR accessory (e.g., a diamond or ZnSe crystal).[5][9]

-

Data Acquisition:

Data Presentation: Infrared Spectroscopy of this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Characteristics |

| ~3400 | O-H stretch (hydrogen-bonded) | Strong, broad absorption[6][11] |

| ~2930 | C-H stretch (sp³) | Strong, sharp absorption |

| ~2860 | C-H stretch (sp³) | Strong, sharp absorption |

| ~1450 | C-H bend | Medium absorption |

| ~1150 | C-O stretch | Strong absorption[6][11] |

Interpretation: The IR spectrum of this compound shows a characteristic broad and strong absorption band around 3400 cm⁻¹, which is indicative of the O-H stretching vibration in a hydrogen-bonded alcohol.[6][11] The strong, sharp peaks around 2930 cm⁻¹ and 2860 cm⁻¹ correspond to the C-H stretching of the sp³ hybridized carbons in the butyl and cyclohexyl groups. A strong absorption around 1150 cm⁻¹ is attributed to the C-O stretching vibration.[6][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton environments within the molecule.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[12] Tetramethylsilane (TMS) is typically added as an internal standard.

-

Instrumentation: A Varian A-60 or a modern equivalent NMR spectrometer (e.g., Bruker, JEOL) operating at a suitable frequency for proton and carbon detection.[5]

-

Data Acquisition for ¹H NMR:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The chemical shifts are reported in parts per million (ppm) relative to TMS.

-

-

Data Acquisition for ¹³C NMR:

Data Presentation: ¹³C NMR of this compound

| Chemical Shift (ppm) | Carbon Assignment |

| ~71 | C1 (Carbon bearing the -OH group) |

| ~40 | C4 (Carbon of the butyl group attached to C1) |

| ~35 | C2, C6 (Cyclohexane ring) |

| ~26 | C3, C5 (Cyclohexane ring) |

| ~23 | C2' (Butyl group) |

| ~23 | C3' (Butyl group) |

| ~14 | C4' (Methyl group of the butyl chain) |

Interpretation: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in this compound. The carbon attached to the hydroxyl group (C1) is the most deshielded and appears downfield around 71 ppm. The signals for the cyclohexane and butyl carbons appear at characteristic upfield chemical shifts.

Data Presentation: ¹H NMR of this compound

| Chemical Shift (ppm) | Proton Assignment | Multiplicity | Integration |

| ~1.5 | Cyclohexane protons | Multiplet | 10H |

| ~1.4 | -OH | Singlet | 1H |

| ~1.3 | Butyl chain protons (-CH₂-) | Multiplet | 6H |

| ~0.9 | Butyl chain methyl protons (-CH₃) | Triplet | 3H |

Interpretation: The ¹H NMR spectrum of this compound shows a complex multiplet for the cyclohexane and butyl chain protons. The hydroxyl proton typically appears as a broad singlet, the position of which can vary depending on concentration and solvent.[15] This peak will disappear upon shaking the sample with D₂O.[11] The terminal methyl group of the butyl chain appears as a triplet around 0.9 ppm due to coupling with the adjacent methylene group.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of an unknown alcohol, using this compound as an example.

Caption: Workflow for the spectroscopic identification of this compound.

References

- 1. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C10H20O | CID 138505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. webassign.net [webassign.net]

- 8. webassign.net [webassign.net]

- 9. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 10. allsubjectjournal.com [allsubjectjournal.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. azom.com [azom.com]

- 13. New Lab Manual: Identification of an Alcohol using 13C NMR and DEPT - Magritek [magritek.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. NMR Spectroscopy [www2.chemistry.msu.edu]

Thermodynamic Properties of 1-Butylcyclohexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known thermodynamic properties of 1-butylcyclohexanol (CAS 5445-30-7). The information is compiled from various sources to assist in research, development, and safety assessments involving this compound. Due to the limited availability of comprehensive experimental data in the public domain, some of the presented values are based on calculations and estimations.

Physicochemical and Thermodynamic Data

The following tables summarize the key physical and thermodynamic properties of this compound. It is important to note that some of these values are predicted and should be used with an understanding of their theoretical nature.

Table 1: Physical Properties of this compound

| Property | Value | Unit | Source |

| Molecular Formula | C₁₀H₂₀O | - | [1][2] |

| Molecular Weight | 156.27 | g/mol | [1][3] |

| Melting Point | 62 - 70 | °C | |

| Boiling Point | 110 - 115 @ 20 hPa | °C | |

| Boiling Point | 90 - 91 @ 10 Torr | °C | [2] |

| Density | 0.867 @ 21.94 °C | g/cm³ | |

| Density | 0.9141 @ 25 °C | g/cm³ | [2] |

| Water Solubility | 0.264 @ 20 °C | g/L | |

| log P (octanol/water) | 3.23 | - |

Table 2: Thermodynamic Properties of this compound

| Property | Value | Unit | Source & Notes |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -84.54 | kJ/mol | [3] (Joback Calculated Property) |

| Enthalpy of Formation at Standard Conditions (gas) (ΔfH°gas) | -332.40 | kJ/mol | [3] (Joback Calculated Property) |

| Vapor Pressure | 2.01 @ 65 °C | hPa |

Experimental Protocols

Caption: General workflow for the experimental determination of thermodynamic properties.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a fundamental technique for determining several thermodynamic properties.

-

Objective: To measure the heat flow associated with thermal transitions as a function of temperature.

-

Procedure:

-

A small, accurately weighed sample of this compound is placed in a hermetically sealed aluminum pan.

-

An empty pan is used as a reference.

-

The sample and reference pans are heated at a constant rate in a controlled atmosphere (e.g., nitrogen).

-

The difference in heat flow required to maintain the sample and reference at the same temperature is recorded.

-

-

Data Analysis:

-

Melting Point and Enthalpy of Fusion (ΔfusH): The peak of the endotherm corresponds to the melting point, and the area under the peak is proportional to the enthalpy of fusion.

-

Heat Capacity (Cp): The heat capacity is determined by measuring the heat flow required to change the sample's temperature by a given amount, relative to a standard with a known heat capacity.

-

Bomb Calorimetry

Bomb calorimetry is used to determine the enthalpy of combustion, from which the standard enthalpy of formation can be calculated.

-

Objective: To measure the heat of combustion at constant volume.

-

Procedure:

-

A weighed sample of this compound is placed in a crucible inside a high-pressure stainless steel vessel (the "bomb").

-

The bomb is pressurized with excess pure oxygen.

-

The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).

-

The sample is ignited electrically, and the temperature change of the water is measured.

-

-

Data Analysis:

-

The heat of combustion is calculated from the temperature rise and the known heat capacity of the calorimeter system.

-

The standard enthalpy of formation (ΔfH°) is then calculated using Hess's Law, with known standard enthalpies of formation for the combustion products (CO₂ and H₂O).

-

Vapor Pressure Measurement

Vapor pressure data as a function of temperature can be used to determine the enthalpy of vaporization.

-

Objective: To measure the vapor pressure of this compound at various temperatures.

-

Methods:

-

Static Method: The sample is placed in a thermostatted container connected to a pressure measuring device. The system is evacuated to remove air, and the pressure of the vapor in equilibrium with the liquid is measured at different temperatures.

-

Ebulliometry: The boiling point of the liquid is measured at different externally applied pressures.

-

-

Data Analysis:

-

The enthalpy of vaporization (ΔvapH) can be calculated from the vapor pressure data using the Clausius-Clapeyron equation: ln(P₂/P₁) = - (ΔvapH/R) * (1/T₂ - 1/T₁)

-

Logical Relationships in Thermodynamic Data Derivation

The determination of various thermodynamic properties is often interconnected. The following diagram illustrates the logical flow from experimental measurements to derived thermodynamic quantities.

Caption: Interrelationships in the derivation of thermodynamic properties.

This guide provides a foundational understanding of the thermodynamic properties of this compound based on available data. For applications requiring high precision, it is recommended that these properties be determined experimentally using the standard protocols outlined.

References

Commercial Suppliers and Technical Guide for 1-n-Butylcyclohexanol (98% Purity)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers for 1-n-butylcyclohexanol with a purity of 98%. Additionally, it outlines a detailed experimental protocol for the quality control and purity determination of this compound, a critical aspect for its application in research and development, including pharmaceutical synthesis.

Commercial Availability

1-n-Butylcyclohexanol (CAS No. 5445-30-7), a tertiary alcohol, is utilized as a solvent and an intermediate in the synthesis of various organic compounds. Its purity is a critical parameter for ensuring the desired reaction outcomes and minimizing by-product formation in sensitive applications such as drug development. The following table summarizes the key information for several commercial suppliers offering 1-n-butylcyclohexanol at 98% purity.

| Supplier | Product Name | Purity | Available Quantities |

| Thermo Scientific Chemicals (formerly Alfa Aesar) | 1-n-Butylcyclohexanol, 98% | ≥97.5% (GC)[1] | 5 g, 25 g[1][2] |

| Fisher Scientific | 1-n-Butylcyclohexanol, 98% | 98%[3][4] | 25 g[3] |

| Matrix Scientific | 1-Butylcyclohexanol | 97% | 1 g, 10 g[2] |

| Atlantic Research Chemicals | This compound | 95% | 5 g[2] |

| AK Scientific | This compound | Not specified | 1 g[2] |

| ChemicalBook | 1-N-BUTYLCYCLOHEXANOL | Not specified | Various suppliers listed[5] |

| eMolecules (via Fisher Scientific) | This compound | Not specified | 1 g[6] |

| Sigma-Aldrich | This compound | 95% | Not specified[7] |

Experimental Protocol: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

The purity of 1-n-butylcyclohexanol is most effectively determined using gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS). GC separates volatile compounds based on their boiling points and interactions with the stationary phase of the column, while the detector provides quantitative and, in the case of MS, structural information. The following protocol is a general guideline for the purity analysis of 1-n-butylcyclohexanol.

Objective: To determine the purity of a 1-n-butylcyclohexanol sample and identify any potential impurities.

Materials and Equipment:

-

1-n-butylcyclohexanol sample

-

High-purity solvent (e.g., dichloromethane or ethyl acetate)

-

Volumetric flasks and pipettes

-

Autosampler vials with septa

-

Gas chromatograph equipped with a mass spectrometer (GC-MS)

-

A suitable capillary column (e.g., HP-5MS or equivalent non-polar column)

-

High-purity helium carrier gas

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the 1-n-butylcyclohexanol sample.

-

Dissolve the sample in a suitable high-purity solvent (e.g., dichloromethane or ethyl acetate) in a 10 mL volumetric flask.

-

Ensure the final concentration is approximately 1 mg/mL.[8]

-

Transfer an aliquot of the prepared sample solution into an autosampler vial.

-

-

GC-MS Instrumentation and Conditions (Example):

-

Injection Volume: 1 µL

-

Inlet Temperature: 250 °C

-

Split Ratio: 50:1 (can be adjusted based on sample concentration)

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: Increase temperature at a rate of 10 °C/min to 250 °C

-

Final hold: Hold at 250 °C for 5 minutes

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Mass Range: m/z 40-400

-

-

Data Acquisition and Analysis:

-

Inject the prepared sample into the GC-MS system.

-

Acquire the total ion chromatogram (TIC).

-

Integrate the peak areas of all components in the chromatogram, excluding the solvent peak.

-

Calculate the percentage purity of 1-n-butylcyclohexanol using the area percent method:

-

% Purity = (Peak Area of 1-n-butylcyclohexanol / Total Peak Area of all components) x 100

-

-

Identify any impurity peaks by comparing their mass spectra with a spectral library (e.g., NIST).

-

Visualizations

Experimental Workflow for GC-MS Purity Analysis

The following diagram illustrates the logical steps involved in determining the purity of a 1-n-butylcyclohexanol sample using GC-MS.

Caption: Workflow for GC-MS purity analysis of 1-n-butylcyclohexanol.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Cyclohexanol | C6H11OH | CID 7966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

Solubility of 1-butylcyclohexanol in organic solvents

An In-Depth Technical Guide to the Solubility of 1-Butylcyclohexanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in various chemical syntheses. Understanding the solubility of this compound is critical for process design, reaction optimization, purification, and formulation in research and pharmaceutical development. Due to a lack of extensive published quantitative data for this compound, this document focuses on the fundamental principles governing its solubility, provides qualitative assessments, and details robust experimental protocols for its precise determination.

Core Principles of this compound Solubility

The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can form with a solvent. The principle of "like dissolves like" is the primary guide to predicting solubility.

This compound (C₁₀H₂₀O) possesses a dual nature:

-

Hydrophilic Character : The hydroxyl (-OH) group is polar and capable of acting as both a hydrogen bond donor and acceptor. This allows for favorable interactions with polar solvents.

-

Hydrophobic Character : The molecule is dominated by its nonpolar components: a six-carbon cycloalkane ring and a four-carbon butyl group. These bulky hydrocarbon regions interact favorably with nonpolar solvents through London dispersion forces but disrupt the hydrogen-bonding network of highly polar solvents like water.

Consequently, this compound is expected to be readily soluble in a wide range of nonpolar to moderately polar organic solvents. As the carbon chain in an alcohol molecule increases, its solubility in polar solvents tends to decrease while its solubility in nonpolar solvents increases. Its large nonpolar surface area suggests limited solubility in water.

Solubility Profile of Butylcyclohexanol Isomers

| Solvent | Solvent Type | This compound Solubility (Predicted) | 4-tert-Butylcyclohexanol Solubility (Reported) |

| Alcohols | |||

| Methanol | Polar Protic | Miscible | Soluble |

| Ethanol | Polar Protic | Miscible | Soluble |

| Ketones | |||

| Acetone | Polar Aprotic | Soluble | Soluble |

| Esters | |||

| Ethyl Acetate | Polar Aprotic | Soluble | Likely Soluble |

| Ethers | |||

| Diethyl Ether | Nonpolar | Soluble | Likely Soluble |

| Hydrocarbons | |||

| Hexane | Nonpolar | Soluble | Likely Soluble |

| Toluene | Nonpolar | Soluble | Likely Soluble |

| Halogenated | |||

| Chloroform | Nonpolar | Soluble | Soluble |

| Dichloromethane | Polar Aprotic | Soluble | Likely Soluble |

Note: The solubility of solid compounds is temperature-dependent. The information above assumes standard laboratory conditions (approx. 20-25 °C).

Experimental Protocols for Solubility Determination

For applications requiring precise solubility values, direct experimental measurement is necessary. The following are standard, reliable methods for determining the equilibrium solubility of a solid compound like this compound.

Shake-Flask Method

The shake-flask method is considered the gold standard for determining equilibrium solubility. It involves saturating a solvent with a solute over a sufficient period to ensure thermodynamic equilibrium has been reached.

Methodology:

-

Preparation : Add an excess amount of solid this compound to a flask or vial containing the chosen organic solvent. The presence of undissolved solid throughout the experiment is crucial.

-

Equilibration : Seal the container and place it in a shaker or agitator within a temperature-controlled environment (e.g., a water bath or incubator) set to the desired temperature.

-

Agitation : Agitate the mixture for a prolonged period, typically 24 to 72 hours, to ensure the solution reaches equilibrium. The concentration of the solution should be monitored periodically until it remains constant over time.

-

Phase Separation : After equilibration, allow the mixture to stand, letting the excess solid settle. Carefully separate the saturated supernatant from the solid phase. This can be achieved by:

-

Filtration : Using a syringe filter (e.g., 0.22 µm pore size) compatible with the organic solvent.

-

Centrifugation : Centrifuging the sample at the test temperature and carefully collecting the clear supernatant.

-

-

Analysis : Determine the concentration of this compound in the clear, saturated solution using a suitable analytical technique, such as gravimetric analysis or UV/Vis spectroscopy.

Gravimetric Analysis

Gravimetric analysis is a fundamental and direct method for determining the concentration of a non-volatile solute in a saturated solution.

Methodology:

-

Sample Collection : After preparing a saturated solution via the shake-flask method, accurately pipette a known volume of the clear supernatant into a pre-weighed, dry evaporating dish.

-

Solvent Evaporation : Carefully evaporate the solvent from the dish. This can be done on a hot plate in a fume hood or in a vacuum oven at a temperature below the boiling point of the solute to prevent loss.

-

Drying : Once the solvent is fully evaporated, place the dish in an oven (e.g., at 100 °C, provided the solute is stable) to remove any residual solvent traces.

-

Weighing : Cool the dish in a desiccator to prevent moisture absorption and then weigh it on an analytical balance. Repeat the drying and weighing steps until a constant mass is achieved.

-

Calculation : The mass of the dissolved this compound is the final constant mass of the dish and residue minus the initial mass of the empty dish. The solubility can then be expressed in units such as g/L or mg/mL.

UV/Vis Spectroscopy

For compounds that absorb ultraviolet or visible light, UV/Vis spectroscopy provides a sensitive method for quantification. This method requires the creation of a standard calibration curve.

Methodology:

-

Determine λmax : Prepare a dilute solution of this compound in the chosen solvent and scan it across a UV wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

-

Prepare Calibration Standards : Create a series of standard solutions of this compound with known concentrations in the same solvent. The concentrations should bracket the expected solubility range.

-

Generate Calibration Curve : Measure the absorbance of each standard solution at the predetermined λmax. Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.

-

Analyze Saturated Sample : Prepare a saturated solution using the shake-flask method and obtain the clear supernatant.

-

Dilution & Measurement : Dilute the saturated solution with a known factor so that its absorbance falls within the linear range of the calibration curve. Measure the absorbance of this diluted sample at λmax.

-

Calculation : Use the absorbance of the diluted sample and the equation of the calibration curve to determine the concentration of this compound in the diluted sample. Multiply this value by the dilution factor to find the concentration in the original saturated solution, which represents its solubility.

Experimental Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of a solid organic compound, integrating the key experimental protocols described above.

Caption: Experimental workflow for determining solid-liquid equilibrium solubility.

Conclusion

Based on its molecular structure, this compound is predicted to be highly soluble in a wide array of common organic solvents, from nonpolar hydrocarbons to moderately polar alcohols and ketones, while exhibiting poor solubility in water. For researchers, scientists, and drug development professionals, this high solubility is advantageous for its use as a reactant or intermediate in organic synthesis. However, for applications such as formulation, crystallization, and process modeling, precise quantitative solubility data is indispensable. The experimental protocols detailed in this guide—namely the shake-flask, gravimetric, and spectroscopic methods—provide a robust framework for obtaining this critical data accurately and reliably.

Methodological & Application

Synthesis of 1-Butylcyclohexanol via Grignard Reaction: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 1-butylcyclohexanol through the Grignard reaction, a cornerstone of carbon-carbon bond formation in organic chemistry. The protocol details the preparation of the butylmagnesium bromide Grignard reagent followed by its nucleophilic addition to cyclohexanone. This application note includes a detailed experimental procedure, a summary of reaction parameters and their impact on yield, and a visual representation of the experimental workflow, intended to facilitate reproducible and efficient synthesis in a laboratory setting.

Introduction

The Grignard reaction is a fundamental and versatile method for creating carbon-carbon bonds, enabling the synthesis of a wide array of alcohols from carbonyl compounds. The synthesis of this compound serves as a classic example of a tertiary alcohol synthesis, proceeding via the nucleophilic attack of a butyl Grignard reagent on the electrophilic carbonyl carbon of cyclohexanone. The reaction is initiated by the formation of butylmagnesium bromide from 1-bromobutane and magnesium metal in an anhydrous ether solvent. This highly reactive organometallic species then readily adds to the carbonyl group of cyclohexanone. A subsequent acidic workup protonates the resulting alkoxide to yield the final product, this compound. Careful control of reaction conditions, particularly the exclusion of water, is critical for the success of this synthesis.

Data Presentation

The yield and efficiency of the Grignard synthesis of this compound are influenced by several key parameters. The following tables summarize critical quantitative data for this reaction.

Table 1: Reagent Quantities and Specifications

| Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |

| Magnesium Turnings | 24.31 | 0.123 | 1.2 | 3.0 g |

| 1-Bromobutane | 137.02 | 0.103 | 1.0 | 11.2 mL (14.1 g) |

| Cyclohexanone | 98.14 | 0.103 | 1.0 | 10.6 mL (10.1 g) |

| Anhydrous Diethyl Ether | 74.12 | - | - | 150 mL |

| 6M Hydrochloric Acid | 36.46 | - | - | 100 mL |

Table 2: Reaction Conditions and Expected Yield

| Parameter | Value |

| Grignard Formation Time | 1 hour |

| Reaction Time with Cyclohexanone | 50 minutes |

| Reaction Temperature | Room Temperature (Initiation may require gentle heating) |

| Work-up Procedure | Acidic Quench (HCl) |

| Purification Method | Liquid-Liquid Extraction, Distillation |

| Reported Yield | ~50% [1] |

Experimental Protocol

Materials:

-

Magnesium turnings

-

1-Bromobutane

-

Cyclohexanone

-

Anhydrous diethyl ether

-

6M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

-

Iodine crystal (as initiator)

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

Part A: Preparation of the Grignard Reagent (Butylmagnesium Bromide)

-

Apparatus Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon to ensure anhydrous conditions.

-

Initiation: Place 3.0 g (0.123 mol) of magnesium turnings and a small crystal of iodine in the reaction flask. The iodine helps to activate the magnesium surface.

-

Reagent Addition: In the dropping funnel, prepare a solution of 11.2 mL (0.103 mol) of 1-bromobutane in 50 mL of anhydrous diethyl ether.

-

Reaction Initiation: Add approximately 5-10 mL of the 1-bromobutane solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy and begins to gently reflux. Gentle warming with a heating mantle may be necessary to start the reaction.

-

Grignard Formation: Once the reaction has started, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The final solution should be grayish and cloudy.

Part B: Synthesis of this compound

-

Reactant Addition: Cool the Grignard reagent solution in an ice bath. Prepare a solution of 10.6 mL (0.103 mol) of cyclohexanone in 50 mL of anhydrous diethyl ether and place it in the dropping funnel.

-

Reaction: Add the cyclohexanone solution dropwise to the stirred and cooled Grignard reagent. Control the addition rate to maintain a gentle reflux. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 50 minutes.[1]

-

Quenching: Cool the reaction mixture in an ice bath and slowly add 100 mL of 6M hydrochloric acid through the dropping funnel to quench the reaction and dissolve the magnesium salts. This step is exothermic and should be performed with caution.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the diethyl ether using a rotary evaporator.

Part C: Purification

-

Distillation: Purify the crude this compound by distillation. Collect the fraction boiling at the literature value for this compound (approximately 96-98 °C at 15 mmHg).

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Step-by-step workflow for the synthesis of this compound.

References

Application of 1-Butylcyclohexanol in the Synthesis of Nematic Liquid Crystal Intermediates

Introduction

Liquid crystals are a state of matter that have properties between those of conventional liquids and those of solid crystals. Their unique ability to be manipulated by electric fields has led to their widespread use in display technologies such as LCDs. The molecular structure of a liquid crystal molecule is crucial in determining its physical properties, including its mesophase behavior, clearing point, and dielectric anisotropy. A key structural feature of many nematic liquid crystals is the presence of a rigid core, often composed of aromatic or cycloaliphatic rings, and flexible terminal alkyl chains.

This document outlines the application of 1-butylcyclohexanol as a starting material for the synthesis of a key intermediate used in the production of nematic liquid crystals. The cyclohexyl moiety, derived from this compound, provides a desirable combination of rigidity and low viscosity to the final liquid crystal molecule. The synthetic protocol detailed herein describes a plausible and efficient pathway for the conversion of this compound into a functionalized bicyclohexyl intermediate, which can be further elaborated to produce a variety of liquid crystalline compounds.

Principle

The core of this protocol involves a two-step synthetic sequence starting from this compound. The first step is the acid-catalyzed dehydration of this compound to yield 1-butylcyclohexene. This is a classic elimination reaction that proceeds via an E1 mechanism. The resulting alkene serves as a versatile intermediate for further functionalization.

The second key step is the hydroboration-oxidation of 1-butylcyclohexene. This reaction is a cornerstone of organic synthesis that allows for the anti-Markovnikov addition of water across a double bond. In this context, it is employed to stereoselectively introduce a hydroxyl group at the 2-position of the butylcyclohexane ring. This specific regio- and stereochemistry is often desirable in liquid crystal structures. The resulting trans-2-butylcyclohexanol can then be coupled with other aromatic or alicyclic rings to construct the mesogenic core of the liquid crystal.

Experimental Protocols

Materials and Equipment

| Reagents | Equipment |

| This compound | Round-bottom flasks |

| Concentrated Sulfuric Acid | Distillation apparatus |

| Diethyl Ether | Separatory funnel |

| Sodium Bicarbonate (sat. aq. solution) | Magnetic stirrer and hot plate |

| Anhydrous Magnesium Sulfate | Ice bath |

| Borane-tetrahydrofuran complex (1 M in THF) | Rotary evaporator |

| Tetrahydrofuran (THF), anhydrous | Thin Layer Chromatography (TLC) plates |

| Sodium Hydroxide (3 M aq. solution) | Column chromatography setup |

| Hydrogen Peroxide (30% aq. solution) | NMR Spectrometer |

| FT-IR Spectrometer | |

| Mass Spectrometer |

Protocol 1: Dehydration of this compound to 1-Butylcyclohexene

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a distillation apparatus, add 50.0 g (0.32 mol) of this compound.

-

Acid Addition: Slowly add 10 mL of concentrated sulfuric acid to the flask while stirring and cooling the flask in an ice bath.

-

Distillation: Heat the mixture gently to distill the product. The distillation should be carried out at a temperature between 100-120 °C. Collect the distillate in a flask cooled in an ice bath.

-

Workup: Transfer the distillate to a separatory funnel and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of water.

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether by rotary evaporation to yield 1-butylcyclohexene.

Protocol 2: Hydroboration-Oxidation of 1-Butylcyclohexene to trans-2-Butylcyclohexanol

-

Reaction Setup: In a 500 mL flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 35.0 g (0.25 mol) of 1-butylcyclohexene in 100 mL of anhydrous THF.

-

Hydroboration: Cool the solution to 0 °C in an ice bath. Add 275 mL of a 1.0 M solution of borane-THF complex dropwise via the dropping funnel over a period of 1 hour. After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

-

Oxidation: Cool the reaction mixture back to 0 °C. Slowly and carefully add 30 mL of 3 M aqueous sodium hydroxide solution, followed by the dropwise addition of 30 mL of 30% hydrogen peroxide solution, ensuring the temperature does not exceed 40 °C.

-

Workup: Stir the mixture at room temperature for 1 hour. Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent by rotary evaporation. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure trans-2-butylcyclohexanol.

Data Presentation

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Yield (%) | 1H NMR (CDCl3, δ ppm) |

| 1-Butylcyclohexene | 138.25 | 178-180 | ~85 | 5.45 (t, 1H), 2.10-1.90 (m, 4H), 1.85-1.75 (m, 2H), 1.50-1.20 (m, 8H), 0.90 (t, 3H) |

| trans-2-Butylcyclohexanol | 156.27 | 215-218 | ~90 | 3.40 (m, 1H), 2.0-1.0 (m, 15H), 0.90 (t, 3H) |

Visualizations

Caption: Synthetic workflow for the preparation of trans-2-butylcyclohexanol.

Logical Relationship of Molecular Structure to Liquid Crystal Properties

Caption: Relationship between molecular structure and liquid crystal properties.

Conclusion

The protocols described provide a reliable method for the synthesis of a key bicyclohexyl intermediate from this compound. This intermediate is a valuable building block for the synthesis of a wide range of nematic liquid crystals. The incorporation of the butylcyclohexyl moiety can lead to materials with favorable properties for display applications, such as a broad nematic range and low viscosity. Further research can explore the derivatization of the hydroxyl group of trans-2-butylcyclohexanol to couple it with various aromatic cores, thereby generating a library of novel liquid crystal compounds for screening and application in advanced electro-optical devices.

Application Note and Protocol: Dehydration of 1-Butylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the acid-catalyzed dehydration of 1-butylcyclohexanol, a tertiary alcohol. This reaction is a classic example of an E1 elimination, typically yielding a mixture of alkene isomers. The primary products are the endocyclic 1-butylcyclohexene (the Zaitsev product) and the exocyclic butylidenecyclohexane (the Hofmann product). Understanding and controlling this reaction is crucial for the synthesis of specific alkene intermediates in various research and development applications.

Reaction Principle

The acid-catalyzed dehydration of this compound proceeds via an E1 (unimolecular elimination) mechanism. The reaction is initiated by the protonation of the hydroxyl group by a strong acid catalyst, such as sulfuric acid or phosphoric acid, forming a good leaving group (water).[1] The departure of the water molecule results in the formation of a stable tertiary carbocation. A base (such as water or the conjugate base of the acid) then abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond. According to Zaitsev's rule, the thermodynamically more stable, more substituted alkene is the major product.[2] In this case, 1-butylcyclohexene is expected to be the major product over butylidenecyclohexane.

Experimental Data

The following table summarizes representative data for the dehydration of this compound under different acidic conditions. This data is illustrative and may vary based on specific experimental parameters.

| Catalyst (Concentration) | Temperature (°C) | Reaction Time (h) | Overall Yield (%) | Product Ratio (1-Butylcyclohexene : Butylidenecyclohexane) |

| 85% Phosphoric Acid | 100 | 1 | 85 | 90 : 10 |

| 50% Sulfuric Acid | 80 | 1.5 | 80 | 85 : 15 |

Experimental Protocols

Materials and Reagents:

-

This compound

-

85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Boiling chips

-

Dichloromethane (for extraction)

-

Deionized water

Equipment:

-

Round-bottom flask (50 mL)

-

Distillation apparatus (simple or fractional)

-

Heating mantle with a stirrer

-

Separatory funnel (125 mL)

-

Erlenmeyer flasks

-

Beakers

-

Graduated cylinders

-

pH paper

-

Rotary evaporator

-

Gas chromatography-mass spectrometry (GC-MS) instrument

Procedure:

-

Reaction Setup:

-

To a 50 mL round-bottom flask, add this compound (e.g., 10.0 g, 0.064 mol) and a few boiling chips.

-

In a fume hood, carefully and slowly add the acid catalyst (e.g., 5 mL of 85% phosphoric acid) to the flask while swirling.[3] The addition of acid to the alcohol can be exothermic.

-

-

Dehydration Reaction:

-

Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask.[4]

-

Heat the mixture using a heating mantle to a temperature sufficient to distill the alkene products as they are formed (typically around 100-120°C).[1] The distillation of the products shifts the equilibrium towards the product side, increasing the yield.[1]

-

Collect the distillate, which will be a two-phase mixture of the alkene products and water, in a receiving flask cooled in an ice bath.

-

-

Work-up and Purification:

-

Transfer the collected distillate to a separatory funnel.

-

Wash the organic layer sequentially with:

-

Deionized water (20 mL) to remove the bulk of the acid.

-

Saturated sodium bicarbonate solution (20 mL) to neutralize any remaining acid.[5] Check the aqueous layer with pH paper to ensure it is neutral or slightly basic.

-

Saturated sodium chloride solution (20 mL) to reduce the solubility of the organic product in the aqueous layer.

-

-

Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate for 10-15 minutes.

-

Decant or filter the dried organic liquid into a pre-weighed round-bottom flask.

-

-

Solvent Removal and Product Isolation:

-

If an extraction solvent was used, remove it using a rotary evaporator.

-

The remaining liquid is the crude product mixture of 1-butylcyclohexene and butylidenecyclohexane.

-

For higher purity, the crude product can be further purified by fractional distillation.[6]

-

-

Product Characterization:

Visualizations

Caption: Mechanism of the acid-catalyzed dehydration of this compound.

Caption: Experimental workflow for the dehydration of this compound.

References

- 1. Dehydration Cyclohexanol Lab Report | Eastern Kentucky University - Edubirdie [edubirdie.com]

- 2. Predict the products of the following reactions. (c) 1-methylcycl... | Study Prep in Pearson+ [pearson.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 5. webassign.net [webassign.net]

- 6. Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives [morressier.com]

- 7. researchgate.net [researchgate.net]

Application Notes: Synthesis of Substituted Cyclohexanes Using 1-Butylcyclohexanol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Substituted cyclohexanes are pivotal structural motifs in medicinal chemistry, serving as versatile scaffolds in a wide array of therapeutic agents, including anticonvulsants and antidepressants.[1] Their three-dimensional structure allows for precise spatial orientation of functional groups, which is crucial for optimizing interactions with biological targets.[1] 1-Butylcyclohexanol is a readily available tertiary alcohol that serves as an excellent starting point for the synthesis of various substituted cyclohexane derivatives.

This document outlines detailed protocols for a two-stage synthetic strategy. The first stage involves the acid-catalyzed dehydration of this compound to form the key intermediate, 1-butylcyclohexene. The second stage details two distinct pathways for the functionalization of this alkene:

-

Hydroboration-Oxidation to yield an anti-Markovnikov alcohol.

-

Alkoxymercuration-Demercuration to yield a Markovnikov ether.

These methods provide access to cyclohexanes with different substitution patterns and stereochemistry, which are valuable for structure-activity relationship (SAR) studies in drug discovery.

Overall Synthetic Scheme

The general workflow involves converting the starting alcohol into a versatile alkene intermediate, which can then be transformed into various functionalized cyclohexane products.

Figure 1: General synthetic pathways from this compound.

Protocol 1: Acid-Catalyzed Dehydration of this compound

This protocol describes the E1 elimination of this compound to synthesize 1-butylcyclohexene. The reaction is catalyzed by a strong acid, such as phosphoric acid, and driven by heating.[2][3]

Mechanism: The reaction proceeds via an E1 (unimolecular elimination) mechanism. First, the acid protonates the hydroxyl group, converting it into a good leaving group (water).[4] The water molecule then departs, forming a stable tertiary carbocation. Finally, a base (such as water or the conjugate base of the acid) abstracts a proton from an adjacent carbon, leading to the formation of the alkene.[2][4]

Figure 2: E1 mechanism for the dehydration of this compound.

Experimental Protocol:

-

Reaction Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and fit it for simple distillation.[5] The collection flask should be cooled in an ice-water bath.

-

Charging the Flask: To the round-bottom flask, add 15.6 g (0.1 mol) of this compound and 5 mL of 85% phosphoric acid.[5] Add a few boiling chips.

-

Distillation: Heat the mixture gently to initiate the reaction and distill the product. The boiling point of the expected product, 1-butylcyclohexene, is lower than the starting alcohol, allowing it to be removed from the reaction mixture as it forms, driving the equilibrium forward.[2]

-

Workup: Transfer the distillate to a separatory funnel. Wash the organic layer sequentially with:

-

15 mL of water

-

15 mL of 10% sodium carbonate solution (to neutralize any remaining acid)

-

15 mL of brine[2]

-

-

Drying and Isolation: Transfer the organic layer to a clean, dry Erlenmeyer flask and dry over anhydrous sodium sulfate. Decant or filter the dried liquid into a pre-weighed flask to obtain the crude product.

-

Purification: Purify the crude 1-butylcyclohexene by fractional distillation if necessary.

Data Presentation:

| Parameter | Value | Reference |

| Reactant | This compound | [6] |

| Formula | C₁₀H₂₀O | [6] |

| Molecular Weight | 156.27 g/mol | [6] |

| Catalyst | 85% Phosphoric Acid | [5] |

| Product | 1-Butylcyclohexene | |

| Formula | C₁₀H₁₈ | |

| Molecular Weight | 138.25 g/mol | |

| Boiling Point (approx.) | 175-177 °C | |

| Expected Yield | 75-85% | Based on similar reactions[5] |

Protocol 2: Hydroboration-Oxidation of 1-Butylcyclohexene

This protocol facilitates the anti-Markovnikov addition of water across the double bond of 1-butylcyclohexene, yielding trans-2-butylcyclohexanol.[7][8]

Mechanism: This is a two-step process. In the first step (hydroboration), borane (BH₃), typically complexed with THF, adds across the alkene in a concerted, syn-addition. The boron atom adds to the less substituted carbon atom. In the second step (oxidation), the organoborane intermediate is oxidized with hydrogen peroxide in a basic solution, replacing the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry.[7][9]

Figure 3: Workflow for the hydroboration-oxidation of 1-butylcyclohexene.

Experimental Protocol:

-

Reaction Setup: In an oven-dried, 100 mL two-necked, round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 6.9 g (0.05 mol) of 1-butylcyclohexene in 20 mL of anhydrous THF. Cool the flask in an ice-water bath.

-

Hydroboration: Slowly add 17 mL of 1.0 M BH₃•THF solution (0.017 mol) dropwise via the dropping funnel while maintaining the temperature at 0-5 °C.[10] After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

-

Oxidation: Cool the flask again in an ice bath. Slowly and carefully add the following reagents sequentially:

-

3 mL of water

-

6 mL of 3 M aqueous sodium hydroxide (NaOH)

-

6 mL of 30% hydrogen peroxide (H₂O₂) (Caution: highly corrosive and reactive)[10]

-

-

Reaction Completion: Remove the ice bath and stir the mixture at room temperature for 1 hour. The mixture may warm up; maintain temperature below 50 °C.

-

Workup: Add 20 mL of diethyl ether and transfer the mixture to a separatory funnel. Wash the organic layer with 20 mL of saturated aqueous sodium chloride (brine).[10]

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude alcohol by column chromatography or distillation.

Data Presentation:

| Parameter | Value | Reference |

| Reactant | 1-Butylcyclohexene | |

| Formula | C₁₀H₁₈ | |

| Molecular Weight | 138.25 g/mol | |

| Reagents | 1. BH₃•THF 2. H₂O₂, NaOH | [7][10] |

| Product | trans-2-Butylcyclohexanol | |

| Formula | C₁₀H₂₀O | |

| Molecular Weight | 156.27 g/mol | |

| Regioselectivity | Anti-Markovnikov | [7] |

| Stereoselectivity | Syn-addition | [7] |

| Expected Yield | 85-95% | Based on similar reactions[11] |

Protocol 3: Alkoxymercuration-Demercuration of 1-Butylcyclohexene

This protocol describes the Markovnikov addition of an alcohol (methanol) across the double bond of 1-butylcyclohexene to synthesize 1-butyl-1-methoxycyclohexane. This method avoids the carbocation rearrangements that can occur in direct acid-catalyzed additions.[12][13]

Mechanism: This reaction is also a two-step process. First, the alkene attacks mercuric acetate, forming a cyclic mercurinium ion intermediate. The alcohol (methanol) then acts as a nucleophile, attacking the more substituted carbon of the bridged ion.[12][14] In the second step (demercuration), sodium borohydride (NaBH₄) replaces the mercury-containing group with a hydrogen atom.[15]

Figure 4: Workflow for alkoxymercuration-demercuration.

Experimental Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask, add 15.9 g (0.05 mol) of mercuric acetate (Hg(OAc)₂) and 50 mL of anhydrous methanol. Stir the mixture until the mercuric acetate dissolves.

-

Alkene Addition: Add 6.9 g (0.05 mol) of 1-butylcyclohexene to the solution. Stir the reaction mixture at room temperature for 1 hour. The disappearance of the initial yellow color indicates the completion of the alkoxymercuration step.

-

Demercuration: Cool the flask in an ice bath. Add 50 mL of 3 M aqueous NaOH. Then, slowly add a solution of 1.9 g (0.05 mol) of sodium borohydride (NaBH₄) in 50 mL of 3 M NaOH. A black precipitate of elemental mercury will form.

-

Reaction Completion: After the addition is complete, stir the mixture for an additional 1-2 hours at room temperature.

-

Workup: Decant the supernatant liquid from the mercury precipitate. Transfer the liquid to a separatory funnel and extract with diethyl ether (2 x 50 mL).

-

Drying and Isolation: Combine the organic extracts and wash with water. Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: Purify the resulting crude ether by distillation.

Data Presentation:

| Parameter | Value | Reference |

| Reactant | 1-Butylcyclohexene | |

| Formula | C₁₀H₁₈ | |

| Molecular Weight | 138.25 g/mol | |

| Reagents | 1. Hg(OAc)₂, CH₃OH 2. NaBH₄, NaOH | [12][15] |

| Product | 1-Butyl-1-methoxycyclohexane | |

| Formula | C₁₁H₂₂O | |

| Molecular Weight | 170.30 g/mol | |

| Regioselectivity | Markovnikov | [16] |

| Key Advantage | Avoids carbocation rearrangement | [13] |

| Expected Yield | >90% | Based on similar reactions[15] |

References

- 1. Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation | Research | Chemistry World [chemistryworld.com]

- 2. storage-cdn.labflow.com [storage-cdn.labflow.com]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. scribd.com [scribd.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. community.wvu.edu [community.wvu.edu]

- 11. electronicsandbooks.com [electronicsandbooks.com]

- 12. byjus.com [byjus.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Alkoxymercuration Demercuration | Definition, Mechanism & Example | Study.com [study.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Illustrated Glossary of Organic Chemistry - Oxymercuration-demercuration [chem.ucla.edu]

Application Notes and Protocols: 1H and 13C NMR Sample Preparation for 1-Butylcyclohexanol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the preparation of 1-butylcyclohexanol samples for analysis by 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. The procedures outlined are designed to ensure the acquisition of high-quality, reproducible NMR data for structural elucidation and purity assessment.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural characterization of organic molecules. This compound, a tertiary alcohol, presents a straightforward yet illustrative example for the application of 1H and 13C NMR. Proper sample preparation is a critical first step in obtaining high-resolution NMR spectra. This protocol details the necessary steps, from reagent selection to the final sample tube preparation, to ensure optimal results.

Materials and Reagents

| Material/Reagent | Specification | Supplier Example | Purpose |

| This compound | ≥98% purity | Sigma-Aldrich | Analyte |

| Deuterated Chloroform (CDCl3) | 99.8 atom % D, with 0.03% (v/v) TMS | Cambridge Isotope Laboratories | NMR Solvent & Internal Standard |

| Alternative Deuterated Solvents | Acetone-d6, DMSO-d6 | Varies | For specific solubility or to avoid peak overlap |

| NMR Tubes | 5 mm, high precision | Wilmad-LabGlass | Sample containment |

| Pasteur Pipettes | Glass | Fisher Scientific | Liquid transfer |

| Volumetric Flask | Class A, 1 mL | VWR | (Optional) For precise dilutions |

| Analytical Balance | Readability ±0.1 mg | Mettler Toledo | Accurate weighing of sample |

| Vortex Mixer | - | Varies | To ensure sample homogeneity |

Experimental Protocols

Standard Sample Preparation for 1H and 13C NMR